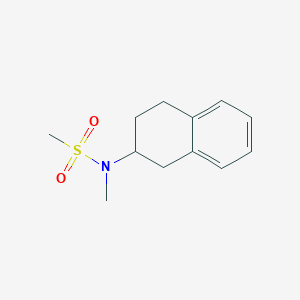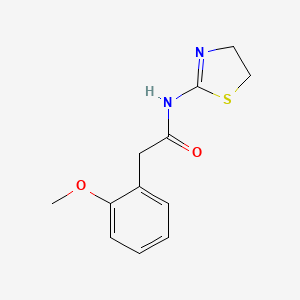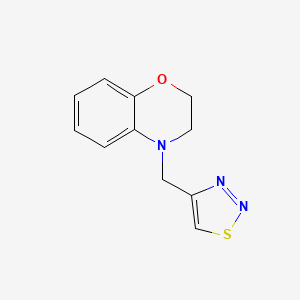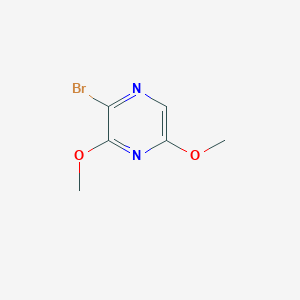![molecular formula C5H9N3O B7549985 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol](/img/structure/B7549985.png)
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol, also known as MTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTE is a triazole derivative that has been synthesized through several methods, and its unique structure has led to its use in many scientific research studies.
Applications De Recherche Scientifique
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been extensively studied for its potential applications in various fields of scientific research. In the field of chemistry, 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been used as a ligand for the synthesis of metal complexes, and as a reagent for the synthesis of other organic compounds. In the field of biology, 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been studied for its potential use as an antifungal agent, and as a potential treatment for cancer. Additionally, 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been studied for its potential use in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been shown to inhibit the growth of certain fungi and cancer cells, and it is believed that this is due to its ability to disrupt the normal functioning of these cells.
Biochemical and Physiological Effects
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the growth of certain fungi and cancer cells, and it has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been shown to have a protective effect on the liver, and it may have potential applications in the treatment of liver diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol in lab experiments is its relatively low toxicity. 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been shown to be relatively safe for use in laboratory settings, and it has been used in a variety of experiments without causing any significant adverse effects. However, one of the limitations of using 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol. One area of research could focus on the development of new methods for the synthesis of 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol, with the goal of improving the yield and purity of the compound. Another area of research could focus on the development of new applications for 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol, such as its use in the treatment of liver diseases or as a potential treatment for other types of cancer. Additionally, further research could be conducted to better understand the mechanism of action of 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol, which could lead to the development of new drugs and therapies.
Méthodes De Synthèse
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol can be synthesized through several methods, including the reaction of 2-methyl-2H-[1,2,3]triazol-4-amine with ethylene oxide, or the reaction of 2-methyl-2H-[1,2,3]triazol-4-amine with epichlorohydrin followed by the reaction with sodium hydroxide. The synthesis of 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol is a relatively simple process, and the compound can be obtained in high yields.
Propriétés
IUPAC Name |
2-(2-methyltriazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-6-4-5(7-8)2-3-9/h4,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMRPGWRTXJSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)

![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B7549910.png)
![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)

![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)



![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)
![(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)


![1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone](/img/structure/B7549973.png)